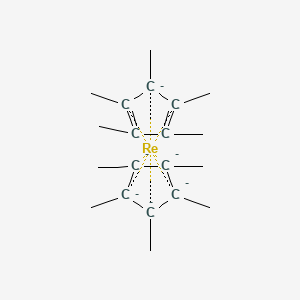
Decanoic anhydride
Vue d'ensemble
Description
Decanoic anhydride, also known as Capric anhydride, is a colorless to light yellow low melting solid . It has the molecular formula [CH3(CH2)8CO]2O . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
Decanoic anhydride can be synthesized from decanoic acid . The reaction between carboxylic acids and dialkyl dicarbonates, in the presence of a weak Lewis acid such as magnesium chloride and the corresponding alcohol as the solvent, leads to esters in excellent yields . The mechanism involves a double addition of the acid to the dicarbonate, affording a carboxylic anhydride and CO2 .Molecular Structure Analysis
The molecular structure of Decanoic anhydride is represented by the formula C20H38O3 . The IUPAC Standard InChI is InChI=1S/C20H38O3/c1-3-5-7-9-11-13-15-17-19(21)23-20(22)18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3 .Chemical Reactions Analysis
Anhydrides like Decanoic anhydride react with water to form carboxylic acids . They also react with alcohols to form esters and with amines to form amides .Physical And Chemical Properties Analysis
Decanoic anhydride is a solid substance with a refractive index of n20/D 1.44 (lit.) . It has a boiling point of 125-140 °C/0.05 mmHg (lit.) and a melting point of 24-25 °C (lit.) . It is soluble in chloroform at 100 mg/mL, clear, colorless to light yellow . Its density is 0.886 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Decanoic Anhydride: A Comprehensive Analysis of Scientific Research Applications
Synthesis of Glycosylated Compounds: Decanoic anhydride is utilized in the synthesis of glycosylated compounds, which are essential in the development of various pharmaceuticals and biologically active molecules. For instance, it has been used in the synthesis of 2-deoxy-2-p-methoxybenzylimideneaminio-1,3,4,6-tetra-O-decanoyl-D-glucopyranose, a compound with potential applications in medicinal chemistry .
Material Science and Engineering: In material science, Decanoic anhydride can be used to modify the surface properties of materials. This modification can impart hydrophobicity or alter other surface characteristics crucial for various engineering applications.
Biochemistry Research: Decanoic anhydride plays a role in studying enzyme-catalyzed reactions where fatty acid derivatives are involved. It can be used to investigate the mechanisms of enzyme function and their interaction with fatty acids.
Organic Synthesis: This compound is a reagent in organic synthesis processes, where it is involved in acylation reactions to introduce the decanoyl functional group into organic molecules.
Analytical Chemistry: In analytical chemistry, Decanoic anhydride can be used for derivatization of compounds to increase their volatility or detectability in instruments like gas chromatography-mass spectrometry (GC-MS).
Pharmaceutical Research: It is also used in pharmaceutical research for the development of drug delivery systems where fatty acid chains may be required to modify drug molecules or carriers.
Cosmetics and Personal Care Products: Decanoic anhydride may find applications in the cosmetics industry for the synthesis of esters used as emollients or fragrance ingredients in personal care products.
Food Industry: In food science, it could be used to synthesize flavor esters or modify lipids to alter their physical properties for specific food applications.
Safety And Hazards
Propriétés
IUPAC Name |
decanoyl decanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O3/c1-3-5-7-9-11-13-15-17-19(21)23-20(22)18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWWKYKIBSHDPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC(=O)CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80174935 | |
| Record name | Decanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Decanoic anhydride | |
CAS RN |
2082-76-0 | |
| Record name | Decanoic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2082-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decanoic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002082760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decanoic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.558 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does decanoic anhydride influence the formation of vesicles in crowded environments?
A1: Research indicates that the presence of crowding agents like polyethylene glycol (PEG) can significantly impact the behavior of decanoic anhydride during vesicle formation. Specifically, PEG appears to promote the formation of monodisperse vesicles from long-chain fatty acids like those derived from decanoic anhydride hydrolysis. This is likely due to PEG creating more hydrophobic regions, enhancing the solubilization of unreacted anhydride into the forming vesicles []. Interestingly, this effect is chain-length dependent, with shorter-chain fatty acid anhydrides experiencing inhibited vesicle formation in the presence of PEG [].
Q2: Are there any analytical techniques commonly used to characterize and quantify decanoic anhydride?
A4: Gas Chromatography coupled with Mass Spectroscopy (GC-MS) is a widely employed technique for identifying and quantifying decanoic anhydride in complex mixtures []. This method separates different components based on their volatility and then identifies them based on their mass-to-charge ratios. This technique provides information about the purity and composition of samples containing decanoic anhydride.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















